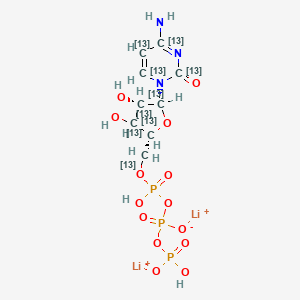
Kartogenin (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kartogenin (sodium) is a synthetic small molecule known for its ability to induce chondrogenesis, which is the process of cartilage formation. It was discovered in 2012 and has since been explored for its potential in regenerative medicine, particularly in the treatment of osteoarthritis and cartilage repair . Kartogenin (sodium) works by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit, thereby modulating the CBFβ-RUNX1 transcriptional program .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin (sodium) involves several steps, including the preparation of intermediate compounds and the final product. One common method involves the use of poly(lactic-co-glycolic acid) (PLGA) microspheres to encapsulate Kartogenin, which is then released in a controlled manner . The preparation of these microspheres involves the use of solvents, surfactants, and other reagents to achieve the desired particle size and encapsulation efficiency .
Industrial Production Methods
Industrial production of Kartogenin (sodium) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety. Techniques such as nanoprecipitation and emulsification are commonly employed to produce Kartogenin-loaded nanoparticles and microspheres .
化学反応の分析
Types of Reactions
Kartogenin (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization in different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Kartogenin (sodium) include oxidizing agents like Dess–Martin periodinane for selective oxidation, and reducing agents such as ethylene glycol . Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving Kartogenin (sodium) include its encapsulated forms in PLGA microspheres and hydrogels, which are used for sustained drug release and targeted delivery in regenerative medicine .
科学的研究の応用
Kartogenin (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cartilage Regeneration: Kartogenin (sodium) is widely used in regenerative medicine for cartilage repair and protection. .
Tendon-Bone Healing: It facilitates the formation of a cartilage-like transition zone in tendon-bone junctions, promoting better healing and integration.
Wound Healing: Kartogenin (sodium) stimulates collagen synthesis and accelerates wound healing processes.
Limb Development: It plays a role in regulating limb development by modulating specific molecular pathways.
作用機序
Kartogenin (sodium) exerts its effects by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit (CBFβ). This disruption modulates the CBFβ-RUNX1 transcriptional program, leading to the induction of chondrogenesis . Additionally, Kartogenin (sodium) has been shown to down-regulate miR-145-5p, which targets the Smad4 pathway, further promoting chondrogenic differentiation .
類似化合物との比較
Kartogenin (sodium) is unique in its ability to induce chondrogenesis and promote cartilage repair. Similar compounds include:
Transforming Growth Factor-beta (TGF-β): A growth factor involved in chondrogenesis but with different molecular targets and pathways.
Bone Morphogenetic Proteins (BMPs): Proteins that promote bone and cartilage formation but have distinct mechanisms of action compared to Kartogenin (sodium).
Fibroblast Growth Factor (FGF): Another growth factor involved in tissue repair and regeneration, with different signaling pathways.
Kartogenin (sodium) stands out due to its specific interaction with fibrin A and the CBFβ-RUNX1 transcriptional program, making it a promising candidate for regenerative medicine applications .
特性
分子式 |
C20H14NNaO3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
sodium;2-[(4-phenylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);/q;+1/p-1 |
InChIキー |
LNDQCRAZLSOXTG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)



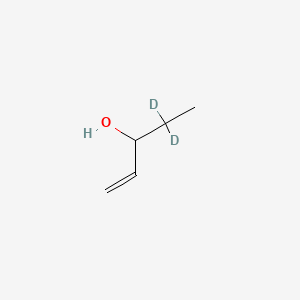
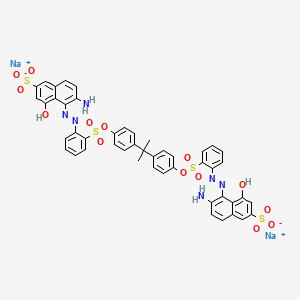
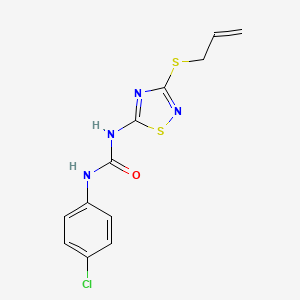
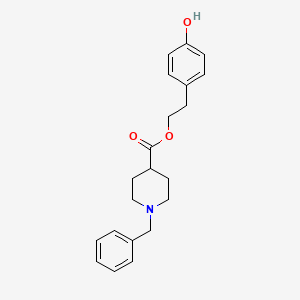
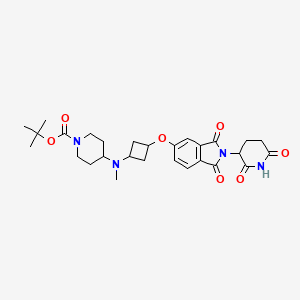
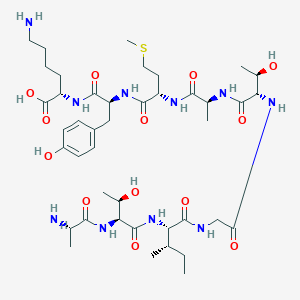
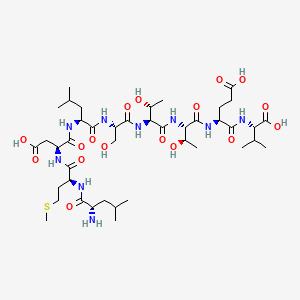

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
